Piperazinone, 4-(3,4,5-trimethoxybenzoyl)-
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Overview
Description
4-(3,4,5-trimethoxybenzoyl)-2-piperazinone: piperazinone, 4-(3,4,5-trimethoxybenzoyl)- , is a chemical compound with the molecular formula C14H18N2O5. It features a piperazinone ring substituted with three methoxy groups and a benzoyl group. This compound has attracted interest due to its potential biological activities.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone involves several steps. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with piperazine in the presence of a coupling agent (such as DCC or EDC) to form the desired product. The reaction typically occurs under mild conditions and yields the target compound.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers have synthesized this compound in the laboratory for various applications.
Chemical Reactions Analysis
Reactivity:: 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone can undergo various chemical reactions:
Oxidation: It may be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzoyl group or the piperazinone ring.
Substitution: Substituents on the benzoyl group can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The specific products depend on the reaction conditions and reagents used. Commonly observed products include derivatives with modified functional groups.
Scientific Research Applications
4-(3,4,5-trimethoxybenzoyl)-2-piperazinone has been investigated for its potential in various fields:
Medicine: Researchers have explored its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects.
Chemistry: It serves as a building block for designing novel compounds.
Biology: Its interactions with biological targets are of interest.
Mechanism of Action
The exact mechanism by which 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone exerts its effects remains an active area of research. It likely involves interactions with specific cellular pathways or molecular targets.
Comparison with Similar Compounds
While 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone is unique due to its specific substitution pattern, similar compounds include:
1-(3,4,5-Trimethoxybenzyl)piperazine: A related compound with a benzyl group instead of a benzoyl group .
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
CAS No. |
59701-93-8 |
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Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxybenzoyl)piperazin-2-one |
InChI |
InChI=1S/C14H18N2O5/c1-19-10-6-9(7-11(20-2)13(10)21-3)14(18)16-5-4-15-12(17)8-16/h6-7H,4-5,8H2,1-3H3,(H,15,17) |
InChI Key |
FVVGGRQBWXFEJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNC(=O)C2 |
Origin of Product |
United States |
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